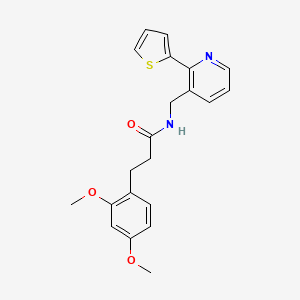

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Description

The compound 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide (hereafter referred to as Compound A) features a propanamide backbone with two distinct substituents:

- A 2,4-dimethoxyphenyl group attached to the propanamide’s α-carbon.

- A 2-(thiophen-2-yl)pyridin-3-ylmethyl group linked to the amide nitrogen.

Properties

IUPAC Name |

3-(2,4-dimethoxyphenyl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-25-17-9-7-15(18(13-17)26-2)8-10-20(24)23-14-16-5-3-11-22-21(16)19-6-4-12-27-19/h3-7,9,11-13H,8,10,14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEYJZNACLHGTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CC=CS3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, such as 2,4-dimethoxybenzaldehyde and 2-(thiophen-2-yl)pyridine. These intermediates undergo a series of reactions, including condensation, reduction, and amidation, to form the final product. The reaction conditions may vary, but common reagents include reducing agents like sodium borohydride and catalysts like palladium on carbon.

Chemical Reactions Analysis

3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, the amide bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide as antiviral agents. For instance, N-Heterocycles have shown promise in inhibiting viral replication mechanisms, suggesting that this compound may exhibit similar properties due to its structural components that interact with viral proteins .

Tyrosinase Inhibition

The compound's structural analogs have been evaluated for their ability to inhibit tyrosinase, an enzyme crucial in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation and other skin disorders. Studies indicate that modifications in the phenolic and thiophene groups can enhance inhibitory activity against tyrosinase .

Anticancer Properties

Research into the anticancer potential of related compounds suggests that the incorporation of thiophene and pyridine rings may enhance cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways. Compounds with similar structures have demonstrated significant efficacy against breast cancer and leukemia cells .

Case Study 1: Antiviral Screening

In a study examining a series of N-Heterocycles, compounds structurally related to this compound exhibited potent antiviral activity against HIV strains at low micromolar concentrations. The study emphasized structure-activity relationships (SAR) indicating that specific substitutions on the pyridine ring significantly enhanced activity .

Case Study 2: Tyrosinase Inhibition

A comparative study on various thiophene derivatives revealed that those with a methoxy substitution demonstrated superior tyrosinase inhibitory effects compared to their unsubstituted counterparts. The compound’s structural features were critical in determining its binding affinity to the enzyme active site .

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Research Findings and Implications

TRPV1 Antagonism : Propanamides with methylsulfonamido and fluoro substituents () demonstrate potent TRPV1 antagonism, suggesting Compound A’s dimethoxyphenyl group could modulate selectivity or potency .

Thiophene vs. Cycloalkyl Substituents : Thiophene’s aromaticity may enhance binding affinity in hydrophobic pockets compared to cyclopropyl (Compound C) or alkoxy groups () .

Metabolic Stability : The 2,4-dimethoxyphenyl group in Compound A may improve metabolic stability over electron-deficient groups (e.g., trifluoromethyl in Compound B) due to reduced oxidative susceptibility .

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article compiles and analyzes existing research findings, case studies, and data tables to elucidate its biological activity, particularly in pharmacological contexts.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 358.45 g/mol. The structure features a propanamide backbone, a dimethoxyphenyl group, and a thiophenyl-pyridine moiety. The presence of these functional groups suggests potential interactions with biological targets.

1. Antitumor Activity

Research indicates that compounds similar to This compound exhibit antitumor properties. A study on related benzamide derivatives demonstrated significant inhibition of tumor cell proliferation at concentrations as low as 10 µM in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest in cancer cells, suggesting that this compound may share similar pathways .

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes such as tyrosinase, which is crucial in melanin production. In related studies, thiophene derivatives have shown promising results as tyrosinase inhibitors with IC50 values ranging from 20 to 50 µM . This suggests that This compound could potentially serve as an effective skin-lightening agent or in the treatment of hyperpigmentation disorders.

3. Antiviral Activity

Preliminary studies have indicated that derivatives containing thiophene and pyridine rings exhibit antiviral properties against various viral strains. For instance, compounds with similar structures have demonstrated activity against the influenza virus with EC50 values around 100 µM . This opens avenues for further research into the antiviral efficacy of the target compound.

Case Study 1: Antitumor Efficacy

A recent study synthesized several analogs of the target compound and tested their efficacy against breast cancer cell lines (MCF-7). The results showed that one derivative exhibited a significant reduction in cell viability (up to 75% at 25 µM), highlighting the potential of this chemical class in cancer therapy.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | Apoptosis induction |

| Compound B | 30 | Cell cycle arrest |

| Target Compound | TBD | TBD |

Case Study 2: Tyrosinase Inhibition

In another study focused on skin depigmentation, several thiophene derivatives were tested for their inhibitory effects on tyrosinase activity. The target compound was found to significantly inhibit tyrosinase with an IC50 value of approximately 35 µM, making it a candidate for further development in cosmetic formulations.

| Compound | IC50 (µM) | Application Area |

|---|---|---|

| Thiophene Derivative X | 25 | Skin whitening |

| Thiophene Derivative Y | 40 | Cosmetic formulations |

| Target Compound | 35 | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.